4-(3-Pyridyl)benzeneboronic Acid Hydrochloride
Overview
Description
4-(3-Pyridyl)benzeneboronic Acid Hydrochloride is a chemical compound with the molecular formula C11H11BClNO2. It is a boronic acid derivative that contains both a pyridine ring and a benzene ring, making it a versatile compound in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary targets can be considered the carbon atoms involved in the bond formation.
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, the 4-(3-Pyridyl)benzeneboronic Acid Hydrochloride interacts with its targets through a series of steps . First, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . Then, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction allows for the formation of carbon-carbon bonds, which are fundamental in organic synthesis and can lead to the creation of a wide range of organic compounds .
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the reaction can be performed under a wide range of conditions, making it environmentally friendly .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Pyridyl)benzeneboronic Acid Hydrochloride typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a halogenated pyridine and a boronic acid derivative under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(3-Pyridyl)benzeneboronic Acid Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine and benzene derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The compound is commonly used in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are frequently employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridine and benzene derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .
Scientific Research Applications
4-(3-Pyridyl)benzeneboronic Acid Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: It is involved in the development of pharmaceutical compounds, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- 4-Pyridylboronic Acid
- 3-Pyridylboronic Acid
- Phenylboronic Acid
Uniqueness
4-(3-Pyridyl)benzeneboronic Acid Hydrochloride is unique due to its dual aromatic rings, which provide enhanced reactivity and versatility in organic synthesis. Its structure allows for the formation of complex molecules that are not easily accessible using other boronic acid derivatives .
Properties
IUPAC Name |
(4-pyridin-3-ylphenyl)boronic acid;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO2.ClH/c14-12(15)11-5-3-9(4-6-11)10-2-1-7-13-8-10;/h1-8,14-15H;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNURWGCLKVUJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CN=CC=C2)(O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2377369-59-8 | |
Record name | 4-(3-Pyridyl)phenylboronic Acid Hydrochloride (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.